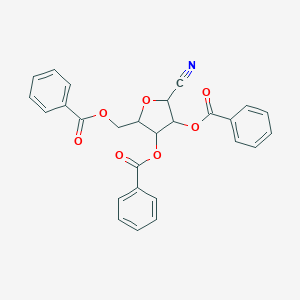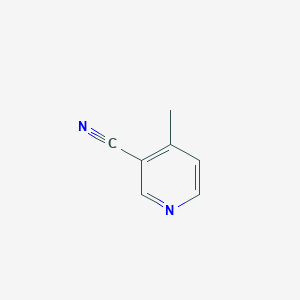
3-Hydroxy-2-methoxybenzaldehyde
概要
説明
3-Hydroxy-2-methoxybenzaldehyde (3H2MB) is a naturally occurring aromatic aldehyde found in a variety of plants and fungi. It has been used in scientific research for its unique properties, as it is a common intermediate in the synthesis of a wide range of compounds. 3H2MB is also known for its ability to act as a catalyst in certain biochemical reactions, as well as its potential to act as an antioxidant.
科学的研究の応用
Biochemistry
Application Summary
In biochemistry, o-Vanillin is utilized for its medicinal properties, such as anti-acetylcholinesterase, antityrosinase, and antileukemic activities . It’s involved in the biosynthesis of benzoic acid in plants, which is a precursor for many benzoate derivatives with significant roles in food and cosmetic industries.
Methods of Application
The compound is extracted from plant roots and used in various assays to determine its inhibitory effects on enzymes and cancer cells. Techniques like spectrophotometry and chromatography are employed to quantify its presence and activity.
Results and Outcomes
Studies have shown that o-Vanillin exhibits inhibitory effects on acetylcholinesterase and tyrosinase enzymes, which are therapeutic targets in Alzheimer’s disease and skin hyperpigmentation disorders, respectively. Its antileukemic properties are also being explored, with promising results in preclinical models.
Pharmacology
Application Summary
In pharmacology, o-Vanillin serves as a synthetic precursor for pharmaceuticals, aiding in the development of new drugs . It’s also used in mutagenesis studies to understand the genetic factors of diseases.
Methods of Application
o-Vanillin is synthesized and incorporated into various drug formulations. It’s also used in genetic assays to induce mutations and study their effects on cellular functions.
Results and Outcomes
The compound has been instrumental in synthesizing ligands for metal ions like Fe (III) and Al (III), which are crucial in developing pharmaceuticals. Its role in mutagenesis has provided insights into the mechanisms of genetic diseases.
Organic Chemistry
Application Summary
In organic chemistry, o-Vanillin is a versatile building block used in the synthesis of Schiff base ligands, dyes, catalysts, and polymer stabilizers .
Methods of Application
Reactions involving o-Vanillin include the formation of Schiff bases by reacting with primary amines. It’s also used in the synthesis of heterocyclic compounds through Diels-Alder reactions.
Results and Outcomes
The use of o-Vanillin has led to the development of various organic compounds with applications in material science and pharmaceuticals. Its derivatives serve as intermediates in the synthesis of complex molecules.
Analytical Chemistry
Application Summary
Analytical chemists employ o-Vanillin as a spectrophotometric agent for metal ion analysis and as a protecting group for aldehydes and ketones .
Methods of Application
The compound is used in colorimetric assays to detect and quantify metal ions. It’s also involved in the purification and characterization of carbonyl compounds.
Results and Outcomes
o-Vanillin-based reagents have improved the sensitivity and selectivity of metal ion detection in various samples. Its protective properties have facilitated the analysis and identification of aldehydes and ketones in complex mixtures.
Environmental Science
Application Summary
Environmental scientists study o-Vanillin for its occurrence in natural resources and its role in the biosynthesis of other environmentally relevant compounds .
Methods of Application
Isolation and characterization of o-Vanillin from plant sources are conducted to understand its distribution and ecological roles. Its impact on soil and water ecosystems is also assessed.
Results and Outcomes
Research has revealed that o-Vanillin contributes to the fragrance and flavor of various plants, influencing pollination and seed dispersal. Its environmental stability and biodegradability are key factors in its ecological significance.
Material Science
Application Summary
In material science, o-Vanillin is explored for its potential in creating new materials with specific properties, such as thermal stability and reactivity .
Methods of Application
The compound is used in the synthesis of materials that require precise molecular structuring. It’s also studied for its interactions with other materials to develop composites.
Results and Outcomes
o-Vanillin has been found to enhance the thermal stability of certain materials. Its reactivity with various chemical groups makes it a valuable component in designing materials with desired properties.
This analysis provides a detailed overview of the multifaceted applications of 3-Hydroxy-2-methoxybenzaldehyde in different scientific fields, highlighting its significance and versatility as a chemical compound.
Food Chemistry
Application Summary
In food chemistry, o-Vanillin is present in the extracts and essential oils of many plants and contributes to the flavor profile of various food products .
Methods of Application
o-Vanillin is isolated from natural sources and used as a flavoring agent. Its concentration is measured using techniques like gas chromatography-mass spectrometry (GC-MS) to ensure appropriate flavor strength.
Results and Outcomes
The compound imparts a distinctive flavor and aroma to food products, enhancing their sensory qualities. It is not specifically sought after, making it a less-commonly produced and encountered food additive .
Mutagenesis Studies
Application Summary
o-Vanillin is used in mutagenesis studies to understand the genetic factors of diseases and displays both antimutagenic and comutagenic properties in bacteria like Escherichia coli .
Methods of Application
It is applied in genetic assays to induce mutations and study their effects on cellular functions, often using bacterial models for initial screening.
Results and Outcomes
The compound’s net effect makes it a potent comutagen, providing insights into the mechanisms of genetic diseases and contributing to the development of new therapeutic strategies .
Antimicrobial Research
Application Summary
o-Vanillin possesses moderate antifungal and antibacterial properties, making it a subject of interest in antimicrobial research .
Methods of Application
The compound is tested against various microbial strains to assess its efficacy. Standard antimicrobial assays, such as disk diffusion and broth microdilution methods, are employed.
Results and Outcomes
Research has shown that o-Vanillin can inhibit the growth of certain fungal and bacterial species, indicating its potential as a natural preservative or antimicrobial agent .
Synthetic Chemistry
Application Summary
o-Vanillin serves as a synthetic precursor for pharmaceuticals, such as benafentrine and an antiandrogen compound called Pentomone .
Methods of Application
The compound is synthesized and incorporated into various drug formulations. It’s also used in the synthesis of ligands for metal ions like Fe (III) and Al (III), which are crucial in developing pharmaceuticals .
Results and Outcomes
Its use has led to the development of new medications and has been instrumental in synthesizing ligands for metal ions, aiding in the advancement of pharmaceutical research .
Dye Industry
Application Summary
Historically, o-Vanillin began to show use as a dye for hides by the early 20th century .
Methods of Application
The compound was used in the dyeing process of animal hides, likely due to its color properties and ability to bind to the material.
Results and Outcomes
While not a primary use today, the historical application of o-Vanillin in the dye industry showcases its versatility and the range of its potential applications .
Material Protection
Application Summary
o-Vanillin is used as a protecting group for aldehydes and ketones in analytical chemistry, facilitating the purification and characterization of these compounds .
Methods of Application
The compound is used to protect reactive carbonyl groups during synthesis or analysis, which are later deprotected to yield the desired products.
Results and Outcomes
This application has improved the analysis and identification of aldehydes and ketones in complex mixtures, enhancing the accuracy of analytical methods .
These additional applications further demonstrate the wide-ranging utility of 3-Hydroxy-2-methoxybenzaldehyde in various scientific and industrial fields.
Coordination Chemistry
Application Summary
o-Vanillin is used in coordination chemistry to create Schiff-base ligands, which are crucial for forming complexes with metal ions .
Methods of Application
Schiff-base ligands are synthesized by the condensation of o-Vanillin with amines. These ligands then coordinate with metal ions to form complexes.
Results and Outcomes
The resulting metal complexes have shown potential in various fields, including antimicrobial, antioxidant, and catalytic activities. They are also explored for their antiproliferative and antiviral properties .
Solvent-Free Reactions
Application Summary
o-Vanillin is involved in solvent-free reactions, which are part of green chemistry initiatives to reduce the use of solvents in chemical processes .
Methods of Application
One example is the solvent-free reaction between o-Vanillin and p-toluidine, which is studied using techniques like NMR, DSC, and XRD analysis.
Results and Outcomes
These studies contribute to the development of more environmentally friendly chemical processes and provide insights into the reactivity of o-Vanillin under solvent-free conditions .
Natural Resource Studies
Application Summary
o-Vanillin is studied for its presence in natural resources, particularly in plant roots, and its role in the biosynthesis of benzoic acid .
Methods of Application
The compound is isolated from plant sources and analyzed to understand its distribution and ecological roles.
Results and Outcomes
Findings suggest that o-Vanillin contributes to the fragrance and flavor of plants, influencing ecological interactions and the biosynthesis of other compounds .
Medicinal Properties Research
Application Summary
o-Vanillin exhibits significant medicinal properties, such as anti-acetylcholinesterase, antityrosinase, and antileukemic activities, which are of interest in pharmaceutical research .
Methods of Application
The compound is extracted from plants and used in various assays to determine its inhibitory effects on enzymes and cancer cells.
Results and Outcomes
Research has shown promising results in the therapeutic potential of o-Vanillin, particularly in the treatment and understanding of diseases like Alzheimer’s and certain cancers .
Flavoring Agent in Food and Cosmetics
Application Summary
Due to its aromatic properties, o-Vanillin is used as a flavoring ingredient in food and cosmetics .
Methods of Application
It is extracted from natural sources and used to enhance the flavor and aroma of food products and cosmetic items.
Results and Outcomes
o-Vanillin’s use as a flavoring agent contributes to the sensory qualities of products, making it valuable in the food and cosmetic industries .
Green Chemistry
Application Summary
o-Vanillin plays a role in green chemistry, where it is used to develop new materials and processes that are environmentally sustainable .
Methods of Application
It is involved in the synthesis of compounds and materials that require less harmful chemicals and produce fewer byproducts.
Results and Outcomes
The use of o-Vanillin in green chemistry initiatives has led to the development of more eco-friendly and sustainable chemical practices .
特性
IUPAC Name |
3-hydroxy-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8-6(5-9)3-2-4-7(8)10/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIWJVSWLJHHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473025 | |
| Record name | 3-hydroxy-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-methoxybenzaldehyde | |
CAS RN |
66495-88-3 | |
| Record name | 3-hydroxy-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

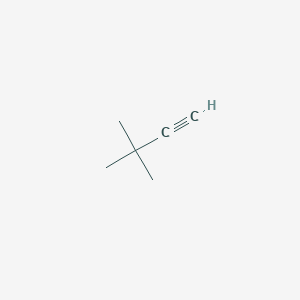
![3-(3-Amino-3-oxopropyl)-2-[[4-(diethylamino)phenyl]azo]-6-ethoxybenzothiazolium chloride](/img/structure/B43211.png)
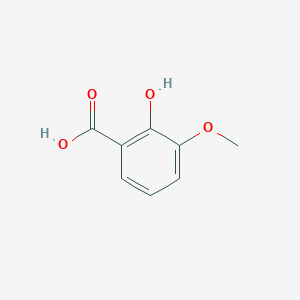
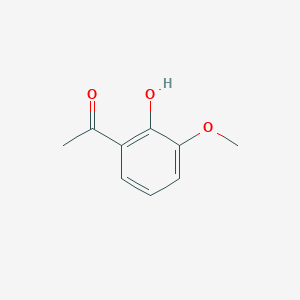
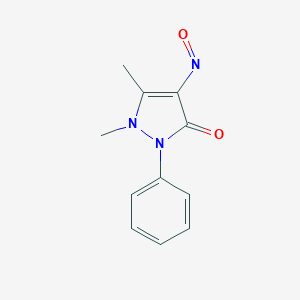
![[(9Z,19Z,21Z)-26-Bromo-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B43225.png)
![1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B43230.png)
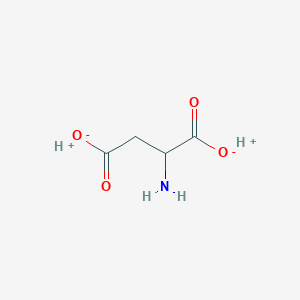
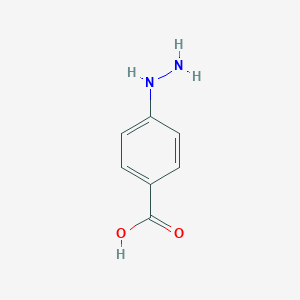
![Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B43236.png)
